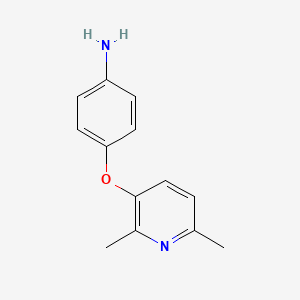
N-(2-phenylpropan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylpropan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is known for its unique chemical structure, which combines a benzoxazole ring with a phenylpropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylpropan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the condensation of a benzoxazole derivative with a phenylpropan-2-yl amine. One common method involves the reaction of benzoyl chloride with cumylamine in the presence of triethylamine and DMAP (4-dimethylaminopyridine) as a catalyst. The reaction is carried out in dichloromethane as a solvent, followed by purification through slurry using diisopropylether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated high-throughput systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-phenylpropan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-phenylpropan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-phenylpropan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. For example, it may interact with cannabinoid receptors, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
CUMYL-PICA: 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide
5F-CUMYL-PICA: 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide
Uniqueness
N-(2-phenylpropan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its benzoxazole ring structure, which distinguishes it from other similar compounds that typically contain indole or indazole rings. This structural difference may result in distinct pharmacological and chemical properties .
Propiedades
Fórmula molecular |
C17H20N2O2 |
|---|---|
Peso molecular |
284.35 g/mol |
Nombre IUPAC |
N-(2-phenylpropan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,12-8-4-3-5-9-12)18-16(20)15-13-10-6-7-11-14(13)21-19-15/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,18,20) |
Clave InChI |
XLUSWXVNOMFMJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NOC3=C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)



![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)


![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)




